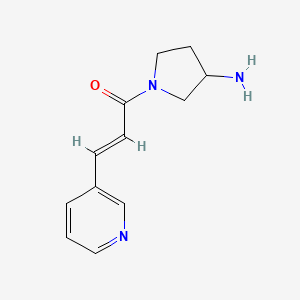

(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-aminopyrrolidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-11-5-7-15(9-11)12(16)4-3-10-2-1-6-14-8-10/h1-4,6,8,11H,5,7,9,13H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSYLBUKECJMTK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C=CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N)C(=O)/C=C/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Molecular Structure and Formula:

- Molecular Formula: C11H15N3O

- Molecular Weight: 205.26 g/mol

- Canonical SMILES: C1CN(CC1N)C(=O)CC2=CN=CC=C2

This compound features a pyrrolidine ring with an amino substituent and a pyridine ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit anticancer activity. For instance, research has shown that compounds with similar structures can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that certain pyridine derivatives could inhibit PLK4, a protein kinase implicated in cancer progression .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that compounds containing pyrrolidine and pyridine rings can enhance neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various pyridine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells. The mechanism involved the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotection

A separate investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated a reduction in neuronal cell death and improved cell survival rates, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Neuroprotective |

| 1-(Pyridin-3-yl)ethan-1-one | Structure | Limited activity |

| 3-Aminopyrrolidine | Structure | Neuroprotective |

This table highlights the unique biological activities associated with this compound compared to structurally similar compounds.

Synthesis Routes

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino alcohols or amino acids.

- Coupling with Pyridine: Various coupling methods such as Suzuki or Heck reactions are employed to link the pyrrolidine and pyridine moieties.

Comparison with Similar Compounds

Glycolytic Inhibitors: 3PO, PFK15, and PFK158

- 3PO [(E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one]: A pioneer inhibitor of PFKFB3, a key enzyme in glycolysis. Despite potent anti-tumor activity, 3PO suffers from low aqueous solubility. Its symmetrical pyridine-pyridine substitution limits metabolic stability .

- PFK15 [(E)-1-(pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one]: Replacing one pyridine with a quinolinyl group improves selectivity and solubility. PFK15 reduces glucose uptake in cancer cells more effectively than 3PO, highlighting the role of bulky aromatic substituents in target engagement .

- PFK158 : A trifluoromethyl derivative of PFK15, this compound exhibits enhanced pharmacokinetic properties and is currently in clinical trials. The electron-withdrawing CF₃ group increases metabolic stability .

Pyridine-Based Anthracene Chalcones: 2PANC vs. 3PANC

- 2PANC [(2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one] and 3PANC [(2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one]: These isomers differ in the pyridine substitution position (2 vs. 3). 3PANC demonstrates superior third-order nonlinear optical (NLO) properties due to enhanced π-conjugation and dipole alignment, emphasizing the importance of substituent geometry .

Anticancer Chalcones with Pyrazolyl Substituents

Dimethylamino and Pyrrolidinyl Analogues

- (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: This simpler analogue lacks the bicyclic amine structure.

- (E)-3-(4-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one : The nitro group enhances electron-withdrawing effects, altering reactivity in nucleophilic additions. However, the absence of a pyridine ring reduces biocompatibility .

Comparison with Target Compound: The 3-aminopyrrolidinyl group in the target compound combines the solubility-enhancing effects of amines with the steric and electronic benefits of a pyrrolidine ring, offering a balance between hydrophilicity and target specificity.

Preparation Methods

Cyclization and Reduction Approach

- Starting from amino acid derivatives such as 2,5-diaminopentanoic acid or its methyl ester hydrochloride, cyclization is induced by treatment with bases (e.g., sodium methoxide) in methanol at low temperatures (-10°C to 0°C).

- The resulting lactam (3-aminopiperidin-2-one hydrochloride analog) is isolated by filtration.

- Reduction of the lactam with lithium aluminum hydride in tetrahydrofuran at controlled temperatures (~35°C) yields the corresponding 3-aminopiperidine.

- The amine is then converted to its dihydrochloride salt by reaction with concentrated hydrochloric acid.

This method, described in patent US20100029941A1, emphasizes careful temperature control and solvent choice (methanol, methyl tert-butyl ether) to optimize yield and purity.

Adaptation to Pyrrolidine

For pyrrolidine analogs, similar cyclization of 4-aminobutanoic acid derivatives or their esters can be employed, followed by reduction to the 3-aminopyrrolidine. The stereochemistry is controlled by chiral starting materials or resolution techniques.

Coupling with Pyridin-3-yl Propenone

The key step in preparing (E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one involves condensation of the 3-aminopyrrolidine with a pyridin-3-yl-substituted α,β-unsaturated ketone or its equivalent.

Michael Addition or Nucleophilic Substitution

- The amino group of 3-aminopyrrolidine acts as a nucleophile attacking the α,β-unsaturated ketone.

- The reaction is typically carried out under mild conditions to favor the (E)-isomer formation.

- Solvents such as methanol or ethanol are common, with temperature control to avoid side reactions.

Use of Pyrrolo[2,3-d]pyridinyl Acrylamides as Precursors

Patent WO2012170976A2 describes related compounds where pyrrolidinyl groups are linked to pyridinyl acrylamides, highlighting synthetic routes involving condensation reactions of amines with activated acrylamide derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |

|---|---|---|---|---|

| Esterification (for amino acid esters) | Acetyl chloride, methanol | 0°C to 15°C | Methanol | Controls ester formation, avoids side reactions |

| Cyclization | Sodium methoxide base | -10°C to 0°C | Methanol | Forms lactam intermediate |

| Reduction | Lithium aluminum hydride | 35°C | Tetrahydrofuran | Converts lactam to amine |

| Salt Formation | Concentrated HCl | 0°C to 20°C | Methanol, methyl tert-butyl ether | Isolates dihydrochloride salt |

| Coupling | 3-aminopyrrolidine + pyridinyl propenone | Ambient to mild heating | Methanol, ethanol | Favors (E)-isomer formation |

Research Findings and Analytical Data

- The stereochemistry of the final product is predominantly (E), confirmed by NMR coupling constants and chromatographic separation.

- Purity and yield are enhanced by controlling the temperature during cyclization and reduction steps.

- The use of methanol as a solvent in esterification and cyclization steps is critical for reaction efficiency.

- Isolation of intermediates by filtration simplifies purification and improves scalability.

Summary of Preparation Route

Synthesis of 3-aminopyrrolidine intermediate:

- Esterification of amino acid derivatives.

- Cyclization to lactam using sodium methoxide.

- Reduction of lactam to amine with lithium aluminum hydride.

- Formation of hydrochloride salt for stability.

Condensation with pyridin-3-yl propenone:

- Nucleophilic attack of 3-aminopyrrolidine on α,β-unsaturated ketone.

- Control of reaction conditions to favor (E)-isomer.

- Isolation and purification of the final compound.

Q & A

Basic: What are the optimal synthetic routes for (E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, and how can stereochemical purity be ensured?

Answer:

The synthesis of enone-based compounds like this typically involves condensation reactions between a pyrrolidine-amine precursor and a pyridinyl ketone. A plausible route includes:

- Step 1: Formation of the pyrrolidin-3-amine moiety via cyclization of 1,4-diaminobutane derivatives under basic conditions .

- Step 2: Condensation with 3-pyridinecarboxaldehyde using a Wittig or Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ketone backbone .

- Stereochemical Control: To ensure the (E) -configuration, use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C), which favor thermodynamic control. Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is recommended:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths, angles, and stereochemistry (e.g., C=C double bond geometry) .

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₁₃H₁₆N₃O⁺, exact mass 230.1289) .

Advanced: What strategies mitigate contradictory bioactivity data in cell-based assays for this compound?

Answer:

Contradictions often arise from solubility issues or off-target effects . Mitigation strategies include:

- Solubility Optimization: Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) or formulate as a hydrochloride salt to enhance aqueous stability .

- Dose-Response Curves: Perform assays across a wide concentration range (nM–μM) to identify non-linear effects.

- Counter-Screening: Test against unrelated targets (e.g., kinase panels) to rule out promiscuity .

- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular docking and MD simulations are key:

- Target Selection: Prioritize proteins with known enone-binding pockets (e.g., kinases or GPCRs) .

- Docking Software (AutoDock Vina, Schrödinger): Use the compound’s optimized geometry (DFT-minimized structure at B3LYP/6-31G* level) to predict binding affinity .

- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) and identify critical residues (e.g., hydrogen bonds with pyridine N) .

Advanced: What analytical methods resolve discrepancies in reaction yields during scale-up synthesis?

Answer:

Yield inconsistencies often stem from kinetic vs. thermodynamic control or impurity carryover . Address via:

- Process Analytical Technology (PAT): Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Purification: Employ flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts (e.g., Z-isomer) .

- Design of Experiments (DoE): Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .

Basic: What spectroscopic techniques differentiate this compound from its Z-isomer or pyrrolidine-ring analogs?

Answer:

- UV-Vis Spectroscopy: The E-isomer exhibits a redshifted λmax (~320 nm) due to extended conjugation vs. the Z-isomer (~290 nm) .

- ¹H NMR Coupling Constants: E-isomer vinyl protons show J = 12–16 Hz (trans coupling), while Z-isomers display J = 8–10 Hz (cis) .

- IR Spectroscopy: E-isomers show stronger C=O stretching (~1680 cm⁻¹) due to reduced steric hindrance .

Advanced: How can researchers assess the compound’s metabolic stability in preclinical studies?

Answer:

- In Vitro Liver Microsomes: Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Assays: Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolism pathways .

- Plasma Stability: Monitor degradation in plasma (37°C, 24 hrs) to estimate half-life (<2 hrs suggests rapid clearance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.